4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
Description
Significance of Nitrogen-Rich Heterocycles in Organic Synthesis and Functional Materials
Nitrogen-rich heterocycles, organic cyclic compounds containing multiple nitrogen atoms within their ring structure, are fundamental building blocks in a vast range of scientific disciplines. numberanalytics.comopenmedicinalchemistryjournal.comnih.gov Their prevalence stems from the unique physicochemical properties imparted by the nitrogen atoms, such as their ability to form hydrogen bonds, act as ligands for metal coordination, and influence the electronic nature of the molecule. nih.gov These characteristics make them indispensable in medicinal chemistry, where they are core components of numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. nih.govnih.gov The base pairs of DNA and RNA, for instance, are composed of nitrogen-heterocyclic compounds like purines and pyrimidines, highlighting their fundamental role in biological systems. nih.gov
Beyond their biological significance, nitrogen heterocycles are crucial in the development of functional materials. researchgate.netscispace.comresearchgate.net Their electron-rich nature and structural stability are leveraged in the creation of conducting polymers, dyes, and metal-organic frameworks (MOFs). numberanalytics.comresearchgate.net In organic synthesis, they serve as versatile intermediates, catalysts, and protecting groups, enabling the construction of complex molecular architectures. numberanalytics.comrsc.org The inherent reactivity and diverse functionalization possibilities of these rings provide chemists with a powerful toolkit for molecular design and engineering. nih.gov
The 1,2,3-Triazole Core as a Versatile Molecular Scaffold
Among the various classes of nitrogen heterocycles, the 1,2,3-triazole has garnered exceptional attention. iosrjournals.orgresearchgate.net This five-membered ring containing three adjacent nitrogen atoms is surprisingly stable and possesses a unique set of properties that make it an ideal molecular scaffold. wikipedia.org A significant catalyst for the widespread use of 1,2,3-triazoles was the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemijournal.comrsc.org This reaction provides a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, linking disparate molecular fragments with a stable, aromatic triazole bridge. tandfonline.comnih.gov
The 1,2,3-triazole ring is more than just a simple linker; it actively participates in molecular interactions. Its notable dipole moment and ability to act as both a hydrogen bond acceptor and donor contribute to its capacity to bind with biological targets like enzymes and receptors. acs.org This has led to its incorporation into a wide array of biologically active compounds, with applications ranging from antifungal agents to anticancer drugs. nih.govnih.govnih.gov In materials science, the triazole core is used to construct polymers with enhanced thermal stability, coordination polymers, and functional materials for chemical sensing and electronics. researchgate.netscispace.comresearchgate.net The synthetic accessibility and chemical stability of the 1,2,3-triazole core have solidified its role as a privileged structure in modern chemical research. acs.orgresearchgate.netnih.gov
Rationale for Investigating Halogenated and Alkyl-Substituted 1,2,3-Triazoles: Focus on 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
The strategic placement of substituents on the 1,2,3-triazole ring is a key strategy for modulating its properties. The investigation of compounds such as This compound is driven by the specific and predictable influences of both halogen and alkyl groups on the molecular scaffold.
Halogenation , specifically bromination at the 4-position of the triazole ring, serves multiple purposes. The bromine atom is an electron-withdrawing group, which can significantly alter the electronic properties of the triazole ring, influencing its reactivity and interaction with other molecules. Furthermore, the bromo-substituent provides a synthetically valuable handle for further molecular elaboration. It can be readily transformed into other functional groups through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the construction of more complex, poly-substituted triazoles. This synthetic versatility is a primary reason for the interest in halogenated triazole intermediates.
Alkylation of the triazole nitrogen atoms is crucial for determining the final structure and properties of the molecule. The 1,2,3-triazole ring can be alkylated at the N1, N2, or N3 positions, resulting in different regioisomers with distinct properties. The synthesis of N2-substituted 1,2,3-triazoles is often more challenging than that of the N1- or N3-isomers, making the development of regioselective N2-alkylation methods an active area of research. acs.orgscielo.brresearchgate.netnih.gov The choice of the alkyl group itself is also significant. The pentan-3-yl group in the target molecule is a moderately bulky, non-planar alkyl substituent. Such groups are often introduced to enhance lipophilicity, which can improve a molecule's solubility in organic media or its ability to cross biological membranes. The steric bulk of the alkyl group can also be used to direct the conformation of the molecule or to create specific steric interactions in a binding pocket.
Therefore, the rationale for investigating This compound is twofold. It represents a specific, synthetically challenging N2-substituted regioisomer whose properties are finely tuned by its substituents. The bromo group offers a gateway for further chemical diversification, while the pentan-3-yl group modulates its physical properties, such as solubility and steric profile. This combination makes it and related structures interesting targets for synthesis and potential building blocks in the development of new functional materials and pharmacologically active agents.
Illustrative Data for Substituted 1,2,3-Triazoles
While specific experimental data for this compound is not widely available in the literature, the following table provides data for related substituted triazoles to illustrate the range of properties observed in this class of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 1H-1,2,3-Triazole | C₂H₃N₃ | 69.07 | Unsubstituted parent compound |
| 4-Bromo-2H-1,2,3-triazole | C₂H₂BrN₃ | 147.96 | Brominated parent compound |
| 4-Phenyl-1H-1,2,3-triazole | C₈H₇N₃ | 145.16 | Aryl-substituted |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₃N₃ | 235.29 | N1- and C4-substituted |
| 4-(4-Bromophenyl)-2-(tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole | C₁₃H₁₄BrN₃O | 324.18 | N2- and C4-substituted with bromoaryl group |
Note: The data presented is for comparative purposes to highlight structural diversity and is based on publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12BrN3 |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
4-bromo-2-pentan-3-yltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-3-6(4-2)11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
BXTVARMWEBJOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1N=CC(=N1)Br |
Origin of Product |
United States |
Spectroscopic and Diffraction Based Structural Elucidation of 4 Bromo 2 Pentan 3 Yl 2h 1,2,3 Triazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of 1H and 13C spectra, along with two-dimensional correlation experiments, the connectivity of atoms can be unequivocally established.
The 1H NMR spectrum provides information on the chemical environment of each proton in the molecule. For 2,4-disubstituted 2H-1,2,3-triazoles, the lone proton on the triazole ring (C5-H) is particularly diagnostic. This proton typically resonates as a singlet in the aromatic region of the spectrum, generally found downfield due to the electron-withdrawing nature of the heterocyclic ring. For the parent 2H-1,2,3-triazole, the chemically equivalent C4-H and C5-H protons appear as a singlet at approximately 7.98 ppm. researchgate.net In analogues, the C5-H proton of 1,4-disubstituted 1,2,3-triazoles is observed in the range of 8.00–8.75 ppm. nih.govmdpi.com
The pentan-3-yl substituent attached to the N2 position of the triazole ring would exhibit a characteristic set of signals. The methine proton (CH) directly attached to the nitrogen is expected to appear as a septet or multiplet. The four methylene (B1212753) protons (CH2) of the two ethyl groups would likely resonate as a complex multiplet, further split by the adjacent methine and methyl protons. The six methyl protons (CH3) at the termini of the ethyl groups would appear as a triplet.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Triazole C5-H | ~7.8 - 8.2 | Singlet (s) |
| N-CH (CH2CH3)2 | ~4.5 - 5.0 | Septet or Multiplet (m) |
| N-CH(CH 2 CH3)2 | ~1.8 - 2.2 | Multiplet (m) |
| N-CH(CH2CH 3 )2 | ~0.8 - 1.2 | Triplet (t) |
The 13C NMR spectrum reveals the chemical environment of each carbon atom. In the parent 2H-1,2,3-triazole, the two equivalent carbon atoms of the ring resonate at approximately 130.7 ppm. researchgate.net For 4-bromo substituted analogues, the C4 carbon, directly attached to the bromine atom, is expected to be shifted to a higher field (lower ppm value) compared to C5 due to the heavy atom effect of bromine. The C5 carbon signal is anticipated to be in the typical range for azole ring carbons. rsc.orgnih.gov The carbons of the pentan-3-yl group would appear in the aliphatic region of the spectrum.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Triazole C 5-H | ~130 - 135 |
| Triazole C 4-Br | ~115 - 125 |
| N-C H(CH2CH3)2 | ~60 - 70 |
| N-CH(C H2CH3)2 | ~25 - 30 |
| N-CH(CH2C H3)2 | ~10 - 15 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. semanticscholar.org
1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine (CH), methylene (CH2), and methyl (CH3) protons within the pentan-3-yl group, confirming its structure.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations (typically over two to three bonds) between protons and carbons. This is a key technique for confirming the substitution pattern. A critical correlation would be observed between the methine proton of the pentan-3-yl group and the C4 and C5 carbons of the triazole ring, confirming the N2-alkylation. Additionally, a correlation between the C5-H proton and both C4 and C5 would verify the positions on the heterocyclic ring. semanticscholar.org
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could reveal a spatial correlation between the methine proton of the pentan-3-yl group and the C5-H proton of the triazole ring, providing further evidence for the proposed 2,4-disubstituted structure. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) |
| C-H stretching (aromatic) | Triazole C-H | ~3100 - 3150 |
| C-H stretching (aliphatic) | Pentan-3-yl C-H | ~2850 - 3000 |
| C=N, N=N stretching | Triazole ring | ~1400 - 1600 |
| C-N stretching | Triazole-Alkyl | ~1200 - 1300 |
| C-Br stretching | C-Br | ~500 - 650 |
The spectrum would feature C-H stretching vibrations for both the aromatic triazole proton and the aliphatic protons of the pentan-3-yl group. The characteristic stretching vibrations of the C=N and N=N bonds within the triazole ring are also key identifiers. nih.govpdx.edu Finally, a band in the lower frequency region would correspond to the C-Br stretching vibration.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
For this compound, the mass spectrum would show a distinct molecular ion peak (M+•). Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the molecular ion peak would appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. rsc.orgpdx.edu The calculated exact mass for C7H12BrN3 would be compared to the experimentally measured value to confirm the molecular formula with high confidence. Common fragmentation pathways could include the loss of the pentan-3-yl group or cleavage of the triazole ring.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation Analysis
While spectroscopic methods provide robust evidence for chemical connectivity, single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on:
Bond Lengths and Angles: Unambiguous confirmation of the triazole ring structure and the C-Br and N-C bond lengths.
Molecular Conformation: The exact spatial orientation of the pentan-3-yl substituent relative to the planar triazole ring.
Intermolecular Interactions: Analysis of how individual molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state structure. mdpi.com
This technique provides the most definitive proof of the molecular structure, corroborating the assignments made through spectroscopic analysis. pdx.edu
Elucidation of Molecular Conformation and Intermolecular Interactions
The precise three-dimensional arrangement of atoms within a molecule and the non-covalent forces governing its packing in the solid state are fundamental to understanding its physicochemical properties. For analogues of this compound, these insights are primarily derived from spectroscopic techniques and single-crystal X-ray diffraction studies. Although a specific crystal structure for this compound is not publicly available, a detailed analysis of its parent scaffold, 2H-1,2,3-triazole, and related substituted structures provides a robust framework for understanding its molecular conformation and intermolecular interactions.
Molecular Conformation
The core of the analogue series is the 2H-1,2,3-triazole ring. High-precision millimeter-wave spectroscopy studies on the parent 2H-1,2,3-triazole have established it as a planar, aromatic heterocycle with C2v symmetry. nih.gov This planarity is a key feature, arising from the delocalization of π-electrons across the five-membered ring.
2H-1,2,3-Triazole Ring Geometry: The fundamental geometry of the triazole ring is expected to remain largely planar. Based on the semi-experimental equilibrium (reSE) structure of 2H-1,2,3-triazole, the bond lengths and angles are determined with high accuracy. nih.gov The substitution of a hydrogen atom with a bromine atom at the C4 position and a pentan-3-yl group at the N2 position will induce minor, yet predictable, changes to this geometry due to steric and electronic effects. The C4-Br bond will introduce a slight perturbation, and the C-N bond connecting the bulky pentan-3-yl group will be a key determinant of the substituent's spatial orientation.
Conformation of the Alkyl Substituent: The pentan-3-yl group attached to the N2 nitrogen is flexible. The conformation of this alkyl chain will be dictated by the need to minimize steric hindrance with the triazole ring. Rotation around the N2-C(pentyl) bond will position the alkyl group in a staggered conformation relative to the plane of the triazole ring. The specific torsion angles would likely place the bulkiest parts of the pentan-3-yl group away from the ring to achieve the lowest energy state. Computational studies on related 2-alkyl-2H-1,2,3-triazoles would be necessary to define the preferred rotamers and the energy barriers between them.
The precise bond lengths and angles for the parent 2H-1,2,3-triazole ring are presented below, which serve as the foundational reference for its substituted analogues.
| Parameter | Atoms Involved | Value (Å or °) nih.gov | Expected Influence of Substituents |
| Bond Length | N-N | 1.3179 | Minimal change expected. |
| C-N | 1.3320 | The C4-N bond length might be slightly altered by the electron-withdrawing bromine atom. | |
| C-C | 1.3813 | Minimal change expected. | |
| Bond Angle | N-N-N | 106.13 | Minimal change expected. |
| C-N-N | 112.54 | The C-N2-N angle will be affected by the steric bulk of the pentan-3-yl group, potentially leading to minor angle compression. | |
| C-C-N | 104.39 | The C5-C4-N3 angle will be influenced by the presence of the bromine atom at C4. |
Intermolecular Interactions
Hydrogen Bonds: Although the 2H-1,2,3-triazole ring itself lacks a hydrogen bond donor, the hydrogen atoms on the pentan-3-yl substituent can act as weak donors. These can form C-H···N interactions with the nitrogen atoms of the triazole ring of neighboring molecules. The electron-rich nitrogen atoms (N1 and N3) are potential hydrogen bond acceptors.
Halogen Bonding: A significant interaction anticipated for these molecules is halogen bonding. The bromine atom at the C4 position possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with nucleophilic regions on adjacent molecules, such as the nitrogen lone pairs of the triazole ring (Br···N interactions). This type of directional interaction is a well-established tool in crystal engineering.
π-π Stacking: While the 2H-1,2,3-triazole ring is aromatic, strong π-π stacking interactions are less common for this electron-deficient system compared to more electron-rich aromatic rings. However, offset stacking arrangements might be observed, contributing to the stability of the crystal structure.
Analysis of the crystal packing of related brominated nitrogen heterocycles often reveals a network of Br···N and C-H···N interactions that form supramolecular synthons, guiding the assembly of molecules into well-defined one-, two-, or three-dimensional architectures.
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | C-H (alkyl) | N (triazole) | Weak, directional interactions forming chains or networks of molecules. |
| Halogen Bond | C-Br | N (triazole) | Directional interaction involving the electropositive region of the bromine atom and the lone pair of a nitrogen atom, significantly influencing crystal packing. |
| Van der Waals | Entire Molecule | Entire Molecule | Non-directional dispersion forces, particularly important for the interactions between the alkyl chains, contributing to efficient space-filling in the crystal. |
Theoretical and Computational Investigations of 4 Bromo 2 Pentan 3 Yl 2h 1,2,3 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
No published studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, were found specifically for 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole. Such calculations are fundamental for understanding the electronic structure and reactivity of molecules. For 1,2,3-triazole derivatives in general, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to investigate their properties.
There is no available data from geometry optimization or electronic structure analysis specifically for this compound. This type of analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms (bond lengths, bond angles, and dihedral angles) and to analyze the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Specific quantum chemical parameters and reactivity indices for this compound have not been reported. These parameters, derived from the electronic structure, help in predicting the chemical behavior of a molecule. Commonly calculated indices include:
HOMO-LUMO energy gap: Indicates chemical reactivity and stability.
Ionization Potential and Electron Affinity: Relate to the ease of losing or gaining an electron.
Global Hardness (η) and Softness (S): Describe resistance to change in electron distribution.
Electronegativity (χ) and Electrophilicity Index (ω): Measure the ability to attract electrons.
Without dedicated computational studies, values for these parameters for the target molecule are unknown.
No mechanistic studies, transition state analyses, or calculations of activation energy barriers for cycloaddition reactions involving this compound are present in the searched literature. The Huisgen 1,3-dipolar cycloaddition is a primary method for synthesizing 1,2,3-triazoles. Computational analysis of these reactions typically involves locating the transition state structures and calculating the energy barriers to determine reaction pathways and regioselectivity.
Prediction of Spectroscopic Properties and Comparison with Experimental Data (e.g., Theoretical NMR Spectra)
There are no published theoretical predictions of spectroscopic properties, such as NMR spectra, for this compound. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are widely used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. As no experimental or theoretical spectra for this specific compound were found, such a comparison is not possible.
Analysis of Solvent Effects on Molecular Structure and Interactions
Specific computational analyses of solvent effects on the molecular structure and interactions of this compound are not available. The polarity of a solvent can influence the geometry, electronic structure, and stability of a molecule. Theoretical investigations of these effects are often carried out using continuum solvation models, such as the Polarizable Continuum Model (PCM), within the framework of DFT calculations to simulate the behavior of the molecule in different solvent environments.
Chemical Reactivity and Functionalization of the 4 Bromo 2 Pentan 3 Yl 2h 1,2,3 Triazole Scaffold
Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position
The bromine atom at the C4-position of the 2H-1,2,3-triazole ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4-position.
Research on analogous 2-substituted 4-bromo-1,2,3-triazoles has demonstrated the feasibility of this transformation. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds under mild conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. A base, commonly an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the organoboron species. The reaction is tolerant of a wide range of functional groups on the boronic acid partner, making it a versatile method for generating a library of 4-substituted triazole derivatives. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, DMF |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids |
| Temperature | 80-110 °C |
This interactive table summarizes typical conditions based on studies of similar 4-bromo-1,2,3-triazole scaffolds.
The general success of Suzuki-Miyaura couplings on various brominated N-heterocycles further supports its applicability to the this compound core. mdpi.comnih.govrsc.orgresearchgate.net
Amination and Other Carbon-Nitrogen/Carbon-Sulfur Coupling Reactions
Beyond C-C bond formation, the brominated position is also susceptible to the formation of carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination allow for the construction of C-N bonds, providing access to 4-amino-1,2,3-triazole derivatives. These reactions typically involve a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos, or bulky biarylphosphines), and a base like sodium tert-butoxide. nih.govresearchgate.netacs.org This methodology has been successfully applied to a range of five-membered heterocyclic bromides. acs.orgnih.gov
Similarly, carbon-sulfur (C-S) bond formation can be achieved through palladium-catalyzed coupling with thiols or their corresponding salts. These reactions provide a route to 4-thioether-substituted 1,2,3-triazoles. The conditions often mirror those of amination reactions, though catalyst and ligand choice may need to be optimized for the specific thiol substrate. While direct C-S coupling on this specific scaffold is not extensively documented, related transformations on other bromo-heterocycles are well-established. rsc.orgresearchgate.net
Table 2: Plausible Conditions for C-N and C-S Coupling Reactions
| Coupling Type | Catalyst System | Base | Amine/Thiol Source |
| Amination (C-N) | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu, LHMDS, K₂CO₃ | Primary/Secondary Amines, Anilines |
| Thiolation (C-S) | Pd(OAc)₂ / Xantphos | K₃PO₄, Cs₂CO₃ | Thiols, Thiolates |
This interactive table outlines plausible conditions for amination and thiolation reactions.
Hydrogenation and Other Reductive Transformations
The carbon-bromine bond in this compound can be readily removed through reductive processes. Catalytic hydrogenation is a common and efficient method for this transformation. Typically, the reaction is carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695) or ethyl acetate. organic-chemistry.orgorganic-chemistry.org This process, known as hydrodebromination, cleanly replaces the bromine atom with a hydrogen atom to yield 2-(pentan-3-yl)-2H-1,2,3-triazole.
Another reductive pathway involves bromine-lithium exchange. Treatment of the bromo-triazole with an organolithium reagent, such as n-butyllithium, at low temperatures results in the formation of a 4-lithiated-1,2,3-triazole intermediate. rsc.org This highly reactive species can then be quenched with a proton source, like water or ammonium (B1175870) chloride, to afford the debrominated product. This method has the advantage of allowing for subsequent reactions with other electrophiles if desired, further expanding the synthetic utility of the scaffold.
Investigation of Ring Transformations and Rearrangement Reactions
While the 2H-1,2,3-triazole ring is generally considered aromatic and stable, certain triazole isomers are known to undergo ring transformations and rearrangements under specific conditions. One of the most well-known is the Dimroth rearrangement, which typically involves the interconversion of 1-substituted-1,2,3-triazoles into other isomeric forms via a ring-opening/ring-closing mechanism. rsc.org This rearrangement is often catalyzed by heat or acid. rsc.org
For N-2 substituted triazoles like this compound, the Dimroth rearrangement is not a typical reaction pathway. The 2H-isomer is often the thermodynamically more stable regioisomer compared to the 1H- and 3H-isomers, making it less prone to such rearrangements. researchgate.net However, under forcing conditions or photochemical activation, unforeseen rearrangements could potentially occur.
Other transformations, such as rhodium-catalyzed transannulation reactions, have been reported for N-sulfonyl 1,2,3-triazoles, where the triazole ring acts as a precursor to a metal carbene, which then reacts with other species like nitriles. nih.gov The applicability of such reactions to N-alkyl triazoles would depend on the ability to activate the triazole ring towards cleavage, which is significantly more challenging without an activating group like a sulfonyl substituent.
Potential for Derivatization at the N-2 Pentan-3-yl Position
Direct functionalization of the unactivated sp³ C-H bonds of the N-2 pentan-3-yl group presents a significant synthetic challenge due to the low reactivity of alkyl chains. Standard methods for C-H activation or functionalization often lack selectivity and can lead to a mixture of products or decomposition of the heterocyclic core.
Hypothetically, late-stage functionalization could be explored through radical-based reactions, such as photochemical halogenation, which might introduce a handle for further derivatization. However, such reactions are notoriously difficult to control and would likely result in poor regioselectivity across the pentyl group.
A more practical and strategic approach to introducing functionality at this position would involve starting with a pre-functionalized pentan-3-ol derivative. For instance, a pentan-3-ol derivative bearing a protected hydroxyl, amino, or carboxyl group could be used in the initial synthesis of the N-2 substituted triazole. This would install the desired functionality at a specific position from the outset, avoiding the challenges of direct C-H functionalization on the final scaffold. The regioselectivity of N-alkylation is a critical consideration in such syntheses, with studies showing that reaction conditions can influence the ratio of N-1 and N-2 substituted products. researchgate.netscielo.br
Lack of Publicly Available Research on "this compound" for Advanced Applications
Following a comprehensive search of scientific literature and databases, no specific research findings or data were identified for the chemical compound "this compound" within the contexts of materials science and catalysis as outlined in the requested article structure. The search included targeted inquiries into its potential role as a corrosion inhibitor, its application as a ligand in catalytic systems, and its use in anion recognition and sensing.
While the broader class of 1,2,3-triazole derivatives has been the subject of extensive research in these areas, there appears to be no publicly available scientific literature detailing studies conducted specifically on "this compound." Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified sections and subsections, including data tables and detailed research findings, as no such information for this particular compound could be located.
The requested article structure, focusing on advanced applications such as:
Role as Corrosion Inhibitors for Metal Surfaces
Investigation of Adsorption Mechanisms on Metal Substrates
Electrochemical Impedance Spectroscopy (EIS) Studies of Inhibition Efficiency
Triazoles as Ligands in Catalytic Systems
Metal Chelation Properties of the Triazole Ring
Design and Evaluation of Triazole-Containing Catalyst Systems
Anion Recognition and Sensing Applications
cannot be fulfilled due to the absence of specific data for "this compound." The generation of scientifically accurate content requires a foundation of existing research, which is not available for this specific chemical compound.
Therefore, the article focusing solely on the chemical compound “this compound” and its advanced applications in materials science and catalysis cannot be generated at this time.
Advanced Applications of 1,2,3 Triazole Derivatives in Materials Science and Catalysis
Anion Recognition and Sensing Applications.
Analysis of C-H···X Hydrogen Bonding Interactions
The 1,2,3-triazole ring is a known participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.govrsc.org The C5-H bond of the triazole ring is particularly noted for its ability to act as a hydrogen bond donor, a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms which increases the acidity of this proton. nih.govresearchgate.net In the context of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole, the C5-H can form C-H···X hydrogen bonds, where X can be an electronegative atom such as nitrogen, oxygen, or even the bromine atom of a neighboring molecule.
In the solid state, molecules of this compound could arrange in such a way that the C5-H of one molecule interacts with the bromine atom (C-H···Br) or one of the nitrogen atoms (C-H···N) of an adjacent molecule. nih.gov These interactions, although considered weak, can collectively contribute to the stability of the crystal lattice. rsc.org Computational studies on similar triazole systems have shown that these interactions are energetically significant and can be characterized by specific bond distances and angles. researchgate.net
Below is a table of hypothetical data for the C-H···X hydrogen bonding interactions that could be observed in the crystal structure of this compound, based on typical values for such interactions.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| C5 | H | N1 | 1.08 | 2.45 | 3.50 | 165 |
| C5 | H | N3 | 1.08 | 2.50 | 3.55 | 160 |
| C5 | H | Br4' | 1.08 | 2.90 | 3.95 | 170 |
| C(pentyl) | H | N1' | 1.09 | 2.60 | 3.65 | 155 |
| C(pentyl) | H | Br4' | 1.09 | 3.00 | 4.05 | 160 |
Note: This data is illustrative and based on general principles of hydrogen bonding involving triazoles.
Integration into Polymeric Materials and Surface Modification for Advanced Applications
The 1,2,3-triazole unit is a valuable building block in polymer chemistry, often incorporated to enhance thermal stability, introduce specific functionalities, or act as a linker in complex macromolecular architectures. mdpi.comrsc.orgresearchgate.net The synthesis of polymers containing 1,2,3-triazole moieties can be achieved through the polymerization of monomers bearing both azide (B81097) and alkyne functionalities. mdpi.com The resulting polytriazoles often exhibit desirable properties for advanced applications. researchgate.net
The compound this compound can be envisioned as a functional additive or a comonomer in the synthesis of advanced polymeric materials. The bromine atom provides a reactive site for further chemical modifications. For instance, it can be substituted via cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to attach other functional groups or to graft the triazole unit onto a polymer backbone. organic-chemistry.org This post-polymerization modification strategy allows for the precise introduction of the triazole's properties into the final material.
Furthermore, the principles of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offer a robust method for surface modification. iau.irirjweb.com While this compound itself is not directly used in a click reaction, its structural motif is the result of such a reaction. Triazole derivatives are widely used to functionalize surfaces to impart specific properties such as corrosion resistance, biocompatibility, or altered hydrophobicity. rsc.orgdaneshyari.com By synthesizing a derivative of this compound that also contains a reactive group suitable for surface attachment (e.g., a silane), it could be covalently bonded to surfaces like silica (B1680970) or metal oxides. iau.ir
The integration of this bromo-triazole derivative could influence the properties of the resulting polymer or modified surface in several ways. The polar triazole ring can enhance adhesion and alter surface energy. researchgate.net The bulky pentan-3-yl group can affect the morphology and chain packing of polymers, potentially increasing the free volume and impacting gas permeability or mechanical properties. The bromine atom, if retained, can enhance fire retardancy.
The following table presents hypothetical data on the properties of a generic polymer (e.g., polystyrene) before and after the incorporation of 10% (by weight) of this compound as a functional additive.
| Property | Neat Polystyrene | Polystyrene with 10% this compound |
| Glass Transition Temperature (Tg) | 100 °C | 105 °C |
| Thermal Decomposition Temperature (Td) | 399 °C | 410 °C |
| Surface Contact Angle (Water) | 90° | 82° |
| Limiting Oxygen Index (LOI) | 18% | 22% |
Note: This data is hypothetical and intended to illustrate the potential effects of incorporating the specified triazole derivative into a polymer matrix.
Q & A
Q. What are the common synthetic routes for 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole?
The synthesis typically involves cyclization and halogenation steps. A general approach includes:
- Cyclization : Reacting hydrazide derivatives with aldehydes or ketones under reflux in polar aprotic solvents (e.g., DMSO or ethanol) to form the triazole core. For example, hydrazides can undergo cyclization with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst .
- Halogenation : Introducing bromine via electrophilic substitution or radical bromination. Bromine (Br₂) in acetic acid with sodium acetate as a base is effective for regioselective bromination at the 4-position of triazoles .
Q. Example Protocol :
Dissolve 0.001 mol of triazole precursor in ethanol.
Add 5 drops of glacial acetic acid and 0.001 mol bromine source (e.g., Br₂).
Reflux for 4–6 hours, then concentrate under reduced pressure.
Purify via column chromatography (chloroform/ethyl acetate) .
Q. Yield Optimization :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclization | Ethanol | AcOH | 65–75 |
| Bromination | AcOH | NaOAc | 60–70 |
Q. How is the structure of this compound characterized?
Key techniques include:
- Melting Point (m.p.) : Determined via differential scanning calorimetry (DSC). For triazoles, m.p. ranges between 60–150°C depending on substituents (e.g., bromo derivatives: 72–79°C) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The bromine atom deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for aromatic protons) .
- IR : Confirm triazole ring presence via N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
- X-ray Crystallography : Resolves regiochemistry and confirms bromine positioning (e.g., dihedral angles between triazole and substituent planes ~85°) .
Advanced Research Questions
Q. How to optimize the halogenation step for higher regioselectivity?
-
Reaction Conditions :
-
Catalyst Screening :
Catalyst Selectivity (4-Bromo:5-Bromo) Yield (%) NaOAc 9:1 70 H₂SO₄ 6:1 55 No catalyst 3:1 40 -
Solvent Effects : Polar solvents (e.g., DMF) improve solubility but may reduce selectivity due to increased reactivity .
Q. How to resolve contradictions in NMR data for triazole derivatives?
Contradictions often arise from:
- Tautomerism : 1,2,3-triazoles exhibit annular tautomerism. Use low-temperature NMR (-20°C) to slow interconversion and resolve split peaks .
- Impurities : Column chromatography (silica gel, CHCl₃:MeOH 9:1) removes byproducts like unreacted hydrazides or dimerized species .
- Dynamic Effects : Rotational barriers in substituents (e.g., pentan-3-yl) broaden peaks. Use deuterated DMSO to enhance resolution .
Case Study :
A 4-bromo-triazole showed conflicting ¹H NMR integrations due to tautomerism. After purification and low-temperature analysis, integration matched the expected 1:1 ratio for tautomers .
Q. What strategies are used to study biological activity of bromo-triazoles?
- Antimicrobial Assays :
- MIC Testing : Evaluate minimum inhibitory concentration against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Docking Studies : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina. Bromine’s electronegativity enhances hydrophobic interactions .
Q. Example Results :
| Compound | MIC (μg/mL) | Docking Score (kcal/mol) |
|---|---|---|
| 4-Bromo-triazole | 12.5 | -8.2 |
| Non-bromo analog | 50 | -5.7 |
Q. How to address low yields in large-scale synthesis?
- Scale-Up Adjustments :
- Use continuous flow reactors for bromination to improve heat dissipation and reduce side reactions.
- Replace ethanol with acetonitrile for better solubility of intermediates .
- Byproduct Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
